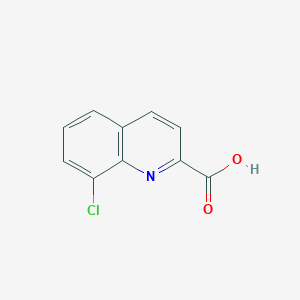

8-Chloroquinoline-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISKATAKTWFSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650806 | |

| Record name | 8-Chloroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-73-5 | |

| Record name | 8-Chloroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloroquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Chloroquinoline-2-carboxylic acid: Properties, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 8-Chloroquinoline-2-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues to project its chemical properties, reactivity, and potential biological applications. This approach, rooted in established structure-activity relationships, offers valuable insights for directing future research and development efforts.

Molecular Overview and Physicochemical Properties

This compound belongs to the quinoline carboxylic acid class of compounds, which are renowned for their diverse pharmacological activities. The presence of a chlorine atom at the 8-position and a carboxylic acid group at the 2-position of the quinoline ring system are key determinants of its electronic properties, reactivity, and biological interactions.

Chemical Structure

The structure of this compound is characterized by a fused bicyclic system comprising a benzene ring and a pyridine ring, with substituents that influence its chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical Data (Predicted and Comparative)

| Property | Predicted/Comparative Value | Reference Compound(s) and Rationale |

| Molecular Formula | C₁₀H₆ClNO₂ | Based on its chemical structure. |

| Molecular Weight | 207.61 g/mol | Calculated from the molecular formula.[1][2] |

| Melting Point (°C) | >200 (Predicted) | 8-Chloro-2-hydroxyquinoline has a melting point of 209-212 °C. The carboxylic acid derivative is expected to have a similarly high melting point due to strong intermolecular hydrogen bonding. 8-Hydroxyquinoline-2-carboxylic acid has a melting point of 215-220 °C[3]. |

| pKa | ~2-3 (Carboxylic Acid), ~3-4 (Quinoline Nitrogen) (Predicted) | The pKa of the carboxylic acid is expected to be in the typical range for aromatic carboxylic acids. For 8-hydroxyquinoline-2-carboxylic acid, the protonation constants (pK) are reported as 10.14 and 3.92[4]. The electron-withdrawing nature of the chloro group at the 8-position would likely decrease the basicity of the quinoline nitrogen, resulting in a lower pKa compared to unsubstituted quinoline. The pKa of 8-chloroquinoline is predicted to be around 2.33[5]. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Quinoline-8-carboxylic acid is soluble in DMSO[6]. Carboxylic acids with aromatic rings generally exhibit low water solubility but are soluble in organic solvents. |

| Predicted XlogP | 2.7 | This value, from computational models, suggests moderate lipophilicity.[1] |

Spectroscopic Profile (Anticipated)

The structural features of this compound suggest a characteristic spectroscopic signature. While experimental spectra are not available, the following predictions are based on data from analogous compounds.

¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra would be complex due to the substituted quinoline ring. The chemical shifts would be influenced by the electron-withdrawing effects of the carboxylic acid group, the chlorine atom, and the nitrogen in the heterocyclic ring. A ¹H NMR spectrum of the related 8-chloroquinoline provides some insight into the expected shifts for the quinoline core protons.[7]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid group. A very broad O-H stretching band would likely appear in the 2500-3300 cm⁻¹ region, and a strong C=O stretching vibration should be present around 1700-1730 cm⁻¹.[8][9] Aromatic C-H and C=C stretching bands would also be observed.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group (as COOH or CO₂) and potentially the chlorine atom.[10][11]

Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for quinoline synthesis, with appropriate selection of starting materials.

Proposed Synthetic Routes

Several classical named reactions are suitable for the synthesis of the quinoline core, which can then be functionalized.

-

Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to form a quinoline-4-carboxylic acid.[12][13][14][15][16] A modification of this reaction could potentially be used.

-

Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[8][10][17][18][19]

-

Friedländer Synthesis: This involves the reaction of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[5][6][20][21][22]

A plausible synthetic workflow could involve one of these foundational reactions to construct the quinoline ring, followed by or incorporating the introduction of the chloro and carboxylic acid functionalities.

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity

The carboxylic acid group is the primary site for derivatization, allowing for the synthesis of esters, amides, and other derivatives. The quinoline ring can undergo electrophilic substitution reactions, although the presence of the deactivating carboxylic acid group and the chloro-substituent will influence the position of substitution.

Potential Biological Activity and Applications in Drug Development

Quinoline derivatives are a cornerstone in medicinal chemistry, with a broad spectrum of biological activities.

Anticipated Biological Profile

-

Antimicrobial Activity: Many chloro-substituted quinoline derivatives, such as cloxyquin (5-chloro-8-hydroxyquinoline), exhibit potent antibacterial activity, including against Mycobacterium tuberculosis.[23][24][25] The mechanism often involves the chelation of metal ions essential for bacterial enzyme function.[7]

-

Anticancer Activity: 8-Hydroxyquinoline derivatives have shown significant anticancer properties by inducing apoptosis and inhibiting tumor growth.[26][27][28][29][30] The presence of halogen substituents can enhance this activity.

-

Enzyme Inhibition: Quinoline carboxylic acids are known to inhibit various enzymes. For example, they can target bacterial topoisomerases (acting as antibiotics) or protein kinases and dihydroorotate dehydrogenase (DHODH) in cancer cells.[1][2][3][31]

The combination of the quinoline scaffold, a carboxylic acid, and a chloro-substituent in this compound suggests it is a promising candidate for investigation as an antimicrobial or anticancer agent.

Caption: Plausible mechanisms of action for the biological activity of this compound.

Conclusion and Future Directions

This compound is a molecule with significant, yet underexplored, potential in medicinal chemistry. Based on the properties of related compounds, it is predicted to be a stable, moderately lipophilic compound with the potential for diverse biological activities, particularly as an antimicrobial or anticancer agent.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: Development of a robust and scalable synthetic route to obtain pure this compound, followed by full experimental characterization of its physicochemical and spectroscopic properties.

-

Biological Screening: A comprehensive evaluation of its antimicrobial and anticancer activities against a panel of relevant pathogens and cell lines.

-

Mechanism of Action Studies: Elucidation of its precise molecular targets and mechanisms of action to guide further optimization and drug development efforts.

The insights provided in this guide, although based on comparative analysis, offer a solid foundation for initiating research into this promising compound and unlocking its full therapeutic potential.

References

-

Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. [Link]

-

PubChem. This compound. [Link]

-

Al-Ostoot, F. H., et al. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules, vol. 25, no. 18, 2020, p. 4321. [Link]

-

PubChem. 8-Chloroquinoline-3-carboxylic acid. [Link]

-

Zhou, G., et al. "Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 7, 2014, pp. 1794-1799. [Link]

-

He, G. Q., et al. "In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, vol. 48, no. 11, 2004, pp. 4469-4471. [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

-

Mohammed, I. K., & Mousa, E. F. "Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation." Advanced Journal of Chemistry, Section A, vol. 8, no. 1, 2025, pp. 158-166. [Link]

-

Arena, K., et al. "8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution." International Journal of Molecular Sciences, vol. 21, no. 1, 2020, p. 293. [Link]

-

Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PubMed. [Link]

-

Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. ResearchGate. [Link]

-

The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]

-

SpectraBase. 8-Chloro-2-hydroxyquinoline, acetate. [Link]

-

The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. University of Canterbury Research Repository. [Link]

-

Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. [Link]

-

Wikipedia. Pfitzinger reaction. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. PubMed. [Link]

-

Spectroscopy Online. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. University of Canterbury Research Repository. [Link]

-

Cambridge University Press. Pfitzinger Quinoline Synthesis. [Link]

-

Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

-

(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

-

Asian Journal of Chemistry. Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. [Link]

-

THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate. [Link]

-

A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. ResearchGate. [Link]

-

1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. [Link]

-

PubChem. CID 157120605. [Link]

-

FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate. [Link]

-

ne-2-carboxylic acid (8-HQA) and its. . [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. Friedlaender Synthesis [organic-chemistry.org]

- 7. bepls.com [bepls.com]

- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 13. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

- 17. iipseries.org [iipseries.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. organicreactions.org [organicreactions.org]

- 23. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 8-Chloroquinoline-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 8-chloroquinoline-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, and its derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed examination of two robust synthetic strategies: the Friedländer Annulation and the Reissert-Kaufmann Reaction. Each pathway is analyzed from a strategic perspective, complete with mechanistic insights, field-proven experimental protocols, and a discussion of the underlying chemical principles that govern the selection of reagents and reaction conditions.

Introduction: The Significance of the Quinoline-2-Carboxylic Acid Scaffold

The quinoline ring system is a cornerstone in the development of therapeutic agents.[3] Its rigid, planar structure and ability to intercalate with DNA and interact with enzyme active sites have made it a focal point of pharmaceutical research. The introduction of a carboxylic acid moiety at the 2-position and a chlorine atom at the 8-position creates a molecule with specific electronic and steric properties, enhancing its potential for targeted biological activity. This compound serves as a crucial building block for more complex molecules, including antagonists for excitatory amino acid receptors and other potential therapeutics.[4] The strategic placement of the chloro and carboxylic acid groups provides handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide delves into the practical synthesis of this valuable compound, providing the necessary detail to enable its preparation and further investigation in a research setting.

Strategic Overview of Synthesis Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of this compound. The choice between these pathways depends on the availability of starting materials, scalability, and the desired purity profile of the final product.

-

Pathway 1: The Friedländer Annulation. This is a convergent approach where the quinoline ring is constructed from a pre-functionalized benzene ring. The key disconnection is between the N1-C2 and C3-C4 bonds, leading back to 2-amino-3-chlorobenzaldehyde and a three-carbon component, pyruvic acid. This method is advantageous as it builds the desired substitution pattern directly into the heterocyclic core.

-

Pathway 2: The Reissert-Kaufmann Reaction. This is a functional group interconversion approach. The synthesis begins with the construction of the 8-chloroquinoline core, which is then functionalized at the 2-position. The key step is the introduction of a cyano group at C2, which is subsequently hydrolyzed to the carboxylic acid. This pathway is useful if 8-chloroquinoline is a more readily available starting material than the substituted benzaldehyde required for the Friedländer synthesis.

Figure 2: Simplified mechanism of the Friedländer synthesis.

Precursor Synthesis: 2-Amino-3-chlorobenzaldehyde

The primary challenge of this pathway is the synthesis of the key intermediate, 2-amino-3-chlorobenzaldehyde. A plausible multi-step route begins with the commercially available 2-chloro-6-nitrotoluene.

Figure 3: Workflow for the synthesis of the Friedländer precursor.

Step 1: Reduction of 2-Chloro-6-nitrotoluene

The selective reduction of the nitro group in the presence of a chloro substituent is a standard transformation. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction using metals in acidic media (e.g., SnCl₂ in HCl).

-

Experimental Protocol (Representative):

-

In a round-bottom flask, dissolve 2-chloro-6-nitrotoluene (1 eq.) in ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O, ~3-4 eq.) and concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize with a concentrated aqueous solution of NaOH until the solution is strongly basic (pH > 12), which will precipitate tin salts.

-

Extract the product, 3-chloro-2-methylaniline, with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

-

Step 2: Oxidation of 3-Chloro-2-methylaniline to 2-Amino-3-chlorobenzaldehyde

The oxidation of a methyl group on an aniline ring to an aldehyde can be challenging due to the activating nature of the amino group, which can lead to over-oxidation or polymerization. A common strategy involves using manganese dioxide (MnO₂), which is a relatively mild and selective oxidizing agent for benzylic and allylic alcohols, and can also be used for activated methyl groups. [5]Another approach involves protecting the amine, oxidizing the methyl group, and then deprotecting. However, a direct oxidation is often preferred for efficiency. A one-step synthesis from o-nitrotoluene derivatives to 2-aminobenzaldehydes using sodium polysulfide has also been reported, which could be adapted. [6]

-

Experimental Protocol (Representative using MnO₂):

-

Suspend 3-chloro-2-methylaniline (1 eq.) in a suitable non-polar solvent like dichloromethane or chloroform.

-

Add activated manganese dioxide (MnO₂, a large excess, e.g., 5-10 eq.) in portions.

-

Stir the suspension vigorously at room temperature or with gentle heating. The reaction progress should be monitored carefully by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with the solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude 2-amino-3-chlorobenzaldehyde can be purified by column chromatography on silica gel.

-

Main Reaction: Friedländer Annulation

-

Experimental Protocol:

-

In a suitable flask, dissolve 2-amino-3-chlorobenzaldehyde (1 eq.) and pyruvic acid (1.1 eq.) in ethanol.

-

Add a catalytic amount of a base, such as potassium hydroxide or piperidine. Alternatively, an acid catalyst like p-toluenesulfonic acid can be used. [7] 3. Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.

-

If the product remains in solution, concentrate the mixture under reduced pressure.

-

Acidify the residue with dilute HCl to a pH of ~4-5 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) can be performed for further purification. [8]

-

Pathway 2: The Reissert-Kaufmann Reaction

The Reissert reaction provides a powerful method for the functionalization of the C2 position of quinolines. [9][10]The overall strategy involves first synthesizing the 8-chloroquinoline core and then introducing the carboxylic acid group.

Rationale and Mechanism

This pathway begins with the formation of a "Reissert compound," a 1-acyl-2-cyano-1,2-dihydroquinoline derivative. This is achieved by treating 8-chloroquinoline with an acyl chloride (e.g., benzoyl chloride) and a cyanide source (e.g., KCN). The Reissert compound is stable and can be isolated. Subsequent acid- or base-catalyzed hydrolysis cleaves the acyl group and hydrolyzes the nitrile to a carboxylic acid, yielding the final product. [9][11] The advantage of this pathway is its reliability and the commercial availability of the 2-chloroaniline precursor. The Skraup synthesis, while sometimes aggressive, is a well-established method for quinoline formation.

Figure 4: Simplified mechanism of the Reissert reaction.

Precursor Synthesis: 8-Chloroquinoline

The most direct method for synthesizing 8-chloroquinoline is the Skraup synthesis, starting from 2-chloroaniline. [12]This reaction involves heating the aniline with glycerol, a dehydrating agent (sulfuric acid), and an oxidizing agent (traditionally the nitro compound corresponding to the aniline used, or arsenic acid). [7][13]

-

Causality and Safety: The Skraup reaction is notoriously exothermic and can be violent. The sulfuric acid first dehydrates glycerol to acrolein. This is followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to the quinoline. The use of a moderator like ferrous sulfate or boric acid is crucial to control the reaction rate and prevent explosive polymerization of acrolein. [14][15]

-

Experimental Protocol (Modified Skraup Synthesis):

-

Caution: This reaction should be performed in a high-quality fume hood with a blast shield.

-

In a large three-necked flask equipped with a mechanical stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to 2-chloroaniline (1 eq.) while cooling in an ice bath.

-

To this mixture, add glycerol (approx. 3 eq.) and a moderator such as boric acid or ferrous sulfate heptahydrate. [15] 4. For the oxidant, 2-chloronitrobenzene or arsenic pentoxide can be used. Add the oxidant portion-wise.

-

Heat the mixture cautiously. Once the reaction initiates (indicated by a rapid increase in temperature and refluxing), remove the external heat source. The reaction should sustain itself. If it becomes too vigorous, cool the flask with a water bath.

-

After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours to ensure completion.

-

Allow the mixture to cool, then carefully pour it onto a large amount of crushed ice and water.

-

Neutralize the excess acid by slowly adding a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic. This step is also highly exothermic.

-

Isolate the crude 8-chloroquinoline by steam distillation.

-

Extract the distillate with a solvent like dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent.

-

Purify the crude product by vacuum distillation.

-

Main Reaction: Reissert-Kaufmann Reaction

-

Experimental Protocol:

-

Step A: Formation of the Reissert Compound. a. Caution: This reaction uses potassium cyanide, which is highly toxic. Handle with extreme care in a fume hood and have an appropriate quenching agent (e.g., bleach or ferrous sulfate solution) ready for all glassware and waste. b. In a two-phase system, dissolve 8-chloroquinoline (1 eq.) in dichloromethane. Add an aqueous solution of potassium cyanide (KCN, ~1.5 eq.). [16] c. Stir the biphasic mixture vigorously and add benzoyl chloride (1.1 eq.) dropwise while cooling to maintain a moderate temperature. d. Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC). e. Separate the organic layer, wash it with water, dilute NaOH solution, and then brine. f. Dry the organic layer over anhydrous sodium sulfate and concentrate it to obtain the crude Reissert compound. This can often be purified by recrystallization (e.g., from ethanol).

-

Step B: Hydrolysis to this compound. a. Suspend the purified Reissert compound in a mixture of concentrated hydrochloric acid and glacial acetic acid. b. Heat the mixture to reflux for several hours. The hydrolysis of the nitrile and amide will occur. Benzoic acid will be formed as a byproduct. c. Cool the reaction mixture and pour it into ice water. d. Adjust the pH with a base (e.g., NaOH or ammonia) to precipitate the product. The isoelectric point should be carefully targeted to maximize precipitation of the amino acid-like product while keeping the benzoic acid byproduct in solution if possible. e. Filter the crude product, wash with water, and dry. f. Purify by recrystallization from a suitable solvent like aqueous ethanol or by dissolving in a dilute base and re-precipitating with acid.

-

Comparison of Synthetic Pathways

| Feature | Pathway 1: Friedländer Annulation | Pathway 2: Reissert-Kaufmann Reaction |

| Strategy | Convergent Ring Construction | Linear Functional Group Interconversion |

| Key Precursors | 2-Amino-3-chlorobenzaldehyde, Pyruvic Acid | 2-Chloroaniline, Glycerol |

| Key Reactions | Aldol Condensation, Cyclization | Skraup Synthesis, Reissert Reaction |

| Advantages | Direct installation of functional groups, potentially fewer steps overall if precursor is accessible. | Starts from more common bulk chemicals (2-chloroaniline), well-established reactions. |

| Disadvantages | Synthesis of the 2-amino-3-chlorobenzaldehyde precursor can be challenging and low-yielding. | Skraup synthesis is hazardous and can have moderate yields. Reissert reaction uses highly toxic cyanide. |

| Ideal For | Situations where the substituted aldehyde is available or can be synthesized efficiently. | Scenarios where 8-chloroquinoline is available or when the hazards of the Skraup/Reissert steps are manageable. |

Conclusion

The synthesis of this compound can be effectively achieved via two primary strategic routes: the Friedländer Annulation and the Reissert-Kaufmann Reaction. The Friedländer pathway offers a direct and elegant construction of the target molecule, contingent upon the successful synthesis of the 2-amino-3-chlorobenzaldehyde precursor. The Reissert-Kaufmann pathway provides a robust, albeit more linear, alternative that relies on the functionalization of a pre-formed 8-chloroquinoline core. The choice of pathway will ultimately be guided by the specific expertise of the laboratory, the availability and cost of starting materials, and considerations of safety and scalability. Both methods, grounded in classic organic chemistry principles, provide reliable access to this important heterocyclic building block, paving the way for further exploration in drug discovery and materials science.

References

-

BenchChem. (2025). Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. Link

-

Arabiyat, S., Alzoubi, A., Al-Daghistani, H., Al-Hiari, Y., Kasabri, V., & Alkhateeb, R. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615. Link

-

Google Patents. (1998). EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist. Link

-

Agbaje, E. O., & Olasunkanmi, O. O. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences, 8(1), 35. Link

-

Google Patents. (1985). EP0132714B1 - Process for the preparation of quinolines. Link

-

ResearchGate. (2024). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Link

-

Cambridge University Press. (n.d.). Reissert Reaction. Link

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Link

-

Wikipedia. (n.d.). Reissert reaction. Link

-

BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines. Link

-

Organic Syntheses. (n.d.). Quinoline. Link

-

ResearchGate. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Link

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-6-nitrotoluene. Link

-

Google Patents. (1991). Process for the purification of 7-chloroquinoline-8-carboxylic acids. Link

-

Organic Syntheses. (n.d.). ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. Link

-

Acta Chimica Slovenica. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Link

-

PrepChem.com. (n.d.). Preparation of 2-chloro-6-nitrotoluene. Link

-

Google Patents. (2020). CN112159325A - Method for synthesizing 2-amino-3-nitrotoluene. Link

-

Google Patents. (2022). CN113979878A - Preparation method of 2-aminobenzaldehyde. Link

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Link

-

Ruchirawat, S., Phadungkul, N., Chuankamnerdkarn, M. (1977). A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. Heterocycles, 6(1). Link

-

Google Patents. (2013). CN103304477A - Purification method of 8-hydroxyquinoline crude product. Link

-

Google Patents. (2024). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. Link

-

The Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Link

-

ResearchGate. (2004). (±)-2-Benzoyl-8-ethyl-1,2-dihydroisoquinoline-1-carbonitrile: an original Reissert compound. Link

-

Eureka. (2018). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Link

-

Journal of the Chemical Society C: Organic. (1970). Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Link

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Link

-

ResearchGate. (2014). Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. Link

-

ResearchGate. (2018). How to synthesized 8chloroquinoline from 8hydroxyquinoline?. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist - Google Patents [patents.google.com]

- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 6. CN113979878A - Preparation method of 2-aminobenzaldehyde - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US5310915A - Process for the purification of 7-chloroquinoline-8-carboxylic acids - Google Patents [patents.google.com]

- 9. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Reissert reaction - Wikipedia [en.wikipedia.org]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

8-Chloroquinoline-2-carboxylic Acid: A Technical Guide to its Potential Biological Activities

Introduction: The Quinoline Carboxylic Acid Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous therapeutic agents. The introduction of a carboxylic acid group, particularly at the 2-position, further enhances the drug-like properties of the quinoline nucleus, providing a key site for molecular interactions and derivatization. This guide delves into the potential biological activities of a specific, yet underexplored derivative: 8-Chloroquinoline-2-carboxylic acid. While direct research on this compound is limited, this document will synthesize available data on structurally related analogs to build a comprehensive profile of its likely biological significance and to provide a roadmap for future research.

The quinoline core is a versatile pharmacophore, with its derivatives exhibiting a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The electronic nature of the bicyclic aromatic system, coupled with the ability of the nitrogen atom to act as a hydrogen bond acceptor, allows for diverse interactions with biological targets. The addition of a carboxylic acid moiety introduces a strong hydrogen bond donor and acceptor, as well as a potential chelation site for metal ions, which can be crucial for certain mechanisms of action.[2]

The Influence of Halogenation: A Focus on the 8-Chloro Substituent

The introduction of a chlorine atom at the 8-position of the quinoline ring is expected to significantly modulate the molecule's physicochemical properties and, consequently, its biological activity. Halogen atoms, particularly chlorine, can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. In many drug candidates, halogenation is a key strategy to enhance potency and improve pharmacokinetic profiles. For instance, chlorinated 8-hydroxyquinoline conjugates have demonstrated superior overall antiproliferative activity compared to their non-halogenated counterparts, highlighting the positive impact of chlorination.[3]

Potential Biological Activities of this compound

Based on the established activities of related quinoline derivatives, we can extrapolate the following potential biological activities for this compound:

Antimicrobial and Antiparasitic Potential

The quinolone scaffold is the backbone of a major class of antibiotics. It is therefore highly probable that this compound and its derivatives will exhibit antimicrobial properties. Studies on novel 8-chloro-quinolone-3-carboxylic acids have demonstrated in vitro activity against a variety of bacteria.[4] The mechanism of action is likely to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.

Furthermore, the related compound, 2-chloroquinoline-8-carboxylic acid, has been identified as a valuable building block for the synthesis of complex heterocyclic systems with activity against Plasmodium species, the causative agents of malaria.[5] This suggests that this compound could serve as a promising starting point for the development of novel antimalarial agents.

dot

Caption: Postulated antimicrobial mechanism of this compound.

Anticancer Activity

The quinoline nucleus is a common feature in many anticancer agents.[1] While direct evidence for this compound is lacking, the anticancer potential of structurally similar compounds is well-documented. As mentioned, chlorinated 8-hydroxyquinoline conjugates have shown significant antiproliferative effects.[3] Copper complexes of 8-hydroxyquinoline hydrazones have also displayed high cytotoxicity against various cancer cell lines, with their mechanism of action potentially involving the induction of apoptosis and cell cycle arrest.[6][7]

The presence of the 8-chloro substituent could enhance the compound's ability to intercalate into DNA or inhibit key enzymes involved in cancer cell proliferation, such as protein kinases. The development of derivatives, particularly amides and esters of the carboxylic acid group, could lead to compounds with improved potency and selectivity against cancer cells.

Neuroprotective Properties

While less explored, the neuroprotective potential of quinoline-2-carboxylic acid derivatives should not be overlooked. A study on 4-arylquinoline-2-carboxylates revealed significant antioxidant, reactive oxygen species (ROS) quenching, and neuroprotective activities in cell-based assays.[8] The mechanism is thought to involve the scavenging of harmful free radicals and the protection of neuronal cells from oxidative stress-induced damage. Given that oxidative stress is a key pathological feature of many neurodegenerative diseases, this compound could serve as a scaffold for the development of novel neuroprotective agents.

Experimental Protocols

To validate the hypothesized biological activities of this compound, the following experimental workflows are proposed:

Synthesis of this compound

A potential synthetic route can be adapted from the chlorination of related quinoline carboxylic acids.[4]

Step-by-Step Methodology:

-

Starting Material: 8-Hydroxyquinoline-2-carboxylic acid or quinoline-2-carboxylic acid.

-

Chlorination: React the starting material with a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃), in an appropriate solvent (e.g., dichloromethane or chloroform).

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction mixture with ice-water and extract the product with an organic solvent.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

dot

Caption: General workflow for the synthesis of this compound.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Step-by-Step Methodology:

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Preparation of Inoculum: Grow the bacterial strains in appropriate broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the broth medium.

-

Microdilution Assay: In a 96-well microtiter plate, add the bacterial inoculum to each well containing the different concentrations of the test compound. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of this compound on various cancer cell lines.

Step-by-Step Methodology:

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

Cell Culture: Maintain the cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

MTT Assay:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

As direct quantitative data for this compound is not yet available, the following table presents representative data for related quinoline derivatives to illustrate the potential potency that might be expected.

| Compound/Derivative | Biological Activity | Target/Cell Line | IC₅₀ / MIC | Reference |

| 8-Chloro-quinolone-3-carboxylic acid derivative | Antimicrobial | E. coli | Reported Activity | [4] |

| 2-Chloroquinoline-4-carboxylic acid amide | Anti-inflammatory | Animal Model | 50 mg/kg | [9] |

| Chlorinated 8-hydroxyquinoline conjugate | Antiproliferative | Various cancer cells | Potent Activity | [3] |

| 4-Arylquinoline-2-carboxylate | Neuroprotective | SH-SY5Y cells | Significant Protection | [8] |

Conclusion and Future Directions

This compound represents a promising but underexplored scaffold in drug discovery. Based on the extensive research on related quinoline derivatives, it is highly likely to possess significant antimicrobial, anticancer, and potentially neuroprotective activities. The 8-chloro substituent is anticipated to enhance these biological effects.

Future research should focus on the efficient synthesis of this compound and its derivatives, followed by systematic in vitro and in vivo evaluation of their biological activities. Mechanistic studies will be crucial to elucidate the specific molecular targets and pathways involved. The development of a robust structure-activity relationship (SAR) will guide the optimization of this scaffold to yield potent and selective therapeutic candidates. This technical guide serves as a foundational document to inspire and direct these future research endeavors.

References

-

Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (2016). Revista de Chimie, 67(3), 438-443. Available at: [Link]

-

2-Chloroquinoline-8-Carboxylic Acid. MySkinRecipes. Available at: [Link]

-

Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2022). Journal of Chemistry, 2022, 1-10. Available at: [Link]

-

Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. (2021). Molecules, 26(15), 4585. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(16), 3678. Available at: [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). Molecules, 26(11), 3321. Available at: [Link]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2018). Journal of Inorganic Biochemistry, 183, 56-72. Available at: [Link]

-

Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (2019). Heliyon, 5(10), e02581. Available at: [Link]

-

Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2022). Frontiers in Chemistry, 10, 966551. Available at: [Link]

-

Review on recent development of quinoline for anticancer activities. (2022). Journal of Molecular Structure, 1264, 133241. Available at: [Link]

-

Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (2017). DARU Journal of Pharmaceutical Sciences, 25(1), 1. Available at: [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available at: [Link]

-

Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2022). Frontiers in Chemistry, 10, 966551. Available at: [Link]

-

Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. (2015). Organic & Biomolecular Chemistry, 13(1), 114-121. Available at: [Link]

-

8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (2020). Scientific Reports, 10(1), 1-16. Available at: [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 115-126. Available at: [Link]

-

Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. (2022). International Journal of Molecular Sciences, 23(19), 11299. Available at: [Link]

-

Neuroprotective effects of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox), an antioxidant in middle cerebral artery occlusion induced focal cerebral ischemia in rats. (2007). Neurological Research, 29(3), 304-309. Available at: [Link]

-

Synthesis of 8-hydroxyquinolium chloroacetate and synthesis of complexes derived from 8-hydroxyquinoline, and characterization, density functional theory and biological studies. (2015). Applied Organometallic Chemistry, 29(4), 213-222. Available at: [Link]

-

Synthesis, and the antioxidant, neuroprotective and P-glycoprotein induction activity of 4-arylquinoline-2-carboxylates. (2015). Bioorganic & Medicinal Chemistry Letters, 25(1), 111-116. Available at: [Link]

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloroquinoline-8-Carboxylic Acid [myskinrecipes.com]

- 6. Frontiers | Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes [frontiersin.org]

- 7. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes [arpi.unipi.it]

- 8. Synthesis, and the antioxidant, neuroprotective and P-glycoprotein induction activity of 4-arylquinoline-2-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Synthesis of 8-Chloroquinoline-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities.[1] Among the vast array of quinoline derivatives, those bearing a carboxylic acid moiety at the 2-position and a chlorine atom at the 8-position represent a class of compounds with significant, yet underexplored, potential in drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of 8-chloroquinoline-2-carboxylic acid and its derivatives, offering field-proven insights for researchers and drug development professionals.

I. The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a prominent pharmacophore found in numerous natural products and synthetic molecules.[2] Its unique chemical architecture allows for diverse functionalization, leading to a wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of a carboxylic acid group, particularly at the 2-position, can enhance the molecule's ability to interact with biological targets through hydrogen bonding and ionic interactions. Furthermore, the strategic placement of a chloro substituent at the 8-position can significantly modulate the compound's lipophilicity, metabolic stability, and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.

II. Synthetic Strategies for the this compound Scaffold

The construction of the this compound core can be approached through several established synthetic methodologies for quinoline ring formation. The choice of a specific route is often dictated by the availability of starting materials, desired substitution patterns, and overall reaction efficiency. While a direct, one-pot synthesis of this compound is not prominently documented in introductory literature, a logical and effective strategy involves a multi-step approach leveraging classic named reactions followed by functional group manipulations.

A. Proposed Synthetic Pathway: A Multi-Step Approach

A scientifically sound and versatile approach to the synthesis of this compound (Target Molecule 3 ) commences with a classic quinoline synthesis, followed by oxidation of a precursor methyl group.

Diagram: Proposed Synthesis of this compound

Caption: A proposed multi-step synthetic workflow for this compound and its derivatives.

Step 1: The Doebner-von Miller Reaction to form 8-Chloro-2-methylquinoline (1)

The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[2] In this proposed first step, 2-chloroaniline is reacted with crotonaldehyde in the presence of an acid catalyst, such as a Lewis acid (e.g., tin tetrachloride) or a Brønsted acid (e.g., p-toluenesulfonic acid), to yield 8-chloro-2-methylquinoline (1 ).

-

Causality behind Experimental Choices: The use of 2-chloroaniline directly incorporates the desired chloro-substituent at the 8-position of the resulting quinoline ring. Crotonaldehyde serves as the four-carbon building block for the pyridine ring of the quinoline system, with the methyl group positioned at the 2-position, primed for subsequent oxidation.

Step 2: Oxidation to this compound (3)

The methyl group of 8-chloro-2-methylquinoline (1 ) can be oxidized to a carboxylic acid using a suitable oxidizing agent. Common reagents for such transformations include selenium dioxide (SeO₂), potassium permanganate (KMnO₄), or nitric acid. This step yields the target core structure, this compound (3 ).

-

Self-Validating System: The progress of the oxidation can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), observing the disappearance of the starting material and the appearance of the more polar carboxylic acid product. The identity of the product can be confirmed by spectroscopic methods like NMR and mass spectrometry.

B. Alternative Synthetic Considerations: The Friedländer Synthesis

The Friedländer synthesis offers another viable, albeit potentially more complex, route.[3] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5][6] To synthesize this compound via this route, one would require 2-amino-3-chlorobenzaldehyde and a pyruvate derivative. The availability and stability of these starting materials can be a limiting factor.

Diagram: The Friedländer Synthesis Approach

Caption: A conceptual workflow for the Friedländer synthesis of this compound.

III. Derivatization and Pharmacological Potential

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a diverse library of derivatives, including amides and esters.

A. Synthesis of 8-Chloroquinoline-2-carboxamide Derivatives

The synthesis of amides is typically achieved by first converting the carboxylic acid (3 ) to the more reactive acyl chloride (4 ) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 8-chloroquinoline-2-carbonyl chloride can then be reacted with a wide range of primary or secondary amines to afford the corresponding 8-chloroquinoline-2-carboxamides (5 ).

Experimental Protocol: General Procedure for Amide Synthesis

-

Acid Chloride Formation: To a solution of this compound in an inert solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride. Reflux the mixture until the reaction is complete (monitored by the cessation of gas evolution and TLC). Remove the excess thionyl chloride under reduced pressure to obtain the crude 8-chloroquinoline-2-carbonyl chloride.

-

Amidation: Dissolve the crude acid chloride in a suitable aprotic solvent. To this solution, add the desired amine (and a non-nucleophilic base such as triethylamine, if the amine salt is used) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

B. Biological Activities of Quinoline-2-carboxylic Acid Derivatives

Derivatives of quinoline-2-carboxylic acid have demonstrated a range of promising biological activities.

-

Anticancer Activity: Certain quinoline-2-carboxylic acid derivatives have shown significant cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

-

Antimicrobial Activity: The quinoline scaffold is a well-known feature of many antibacterial and antifungal agents. Derivatives of this compound are worthy of investigation for their potential as novel antimicrobial agents.

-

Enzyme Inhibition: A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA), with some compounds showing low nanomolar inhibition constants against specific isoforms.[7]

Table 1: Representative Biological Activities of Quinoline-2-Carboxamide Derivatives

| Compound Class | Biological Target/Activity | Potency (IC₅₀/Kᵢ) | Reference |

| 8-Substituted Quinoline-2-carboxamides | Carbonic Anhydrase I and II Inhibition | 61.9 nM - 8.1 µM (Kᵢ) | [7] |

| 2-Phenylquinoline-4-carboxylic Acid Derivatives | Histone Deacetylase (HDAC) Inhibition | 24.45 µM (IC₅₀ for HDAC3) | [8] |

IV. Future Perspectives and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic strategies outlined in this guide provide a solid foundation for the generation of diverse libraries of derivatives. Future research should focus on:

-

Exploring a wider range of substitutions on both the quinoline ring and the carboxamide/ester functionality to establish comprehensive structure-activity relationships (SAR).

-

Investigating the mechanism of action of active compounds to identify novel biological targets.

-

Optimizing the pharmacokinetic properties of lead compounds to enhance their drug-like characteristics.

References

-

Doebner–Miller reaction - Wikipedia. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

-

Friedländer synthesis - Wikipedia. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available at: [Link]

-

Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH. Available at: [Link]

-

Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - ResearchGate. Available at: [Link]

-

The Friedländer Synthesis of Quinolines - Organic Reactions. Available at: [Link]

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. Available at: [Link]

-

Friedlaender Synthesis - Organic Chemistry Portal. Available at: [Link]

-

Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - MDPI. Available at: [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC - NIH. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. iipseries.org [iipseries.org]

- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Quinoline-2-Carboxylic Acids: Synthesis, Pharmacological Insights, and Drug Development Applications

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with a wide array of biological activities.[1] Among its derivatives, quinoline-2-carboxylic acids (also known as quinaldic acids) and their analogues represent a particularly fruitful area of research, demonstrating significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This technical guide provides a comprehensive review of the synthesis, pharmacological activities, and structure-activity relationships of quinoline-2-carboxylic acids. It is designed to serve as a critical resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the discovery of novel therapeutics based on this versatile molecular framework.

Synthetic Methodologies: Crafting the Core Scaffold

The strategic synthesis of the quinoline-2-carboxylic acid core is paramount for subsequent derivatization and biological evaluation. The choice of synthetic route is often a trade-off between the availability of starting materials, desired substitution patterns, reaction conditions, and overall yield. Several classical and modern methods are employed, each with distinct advantages and limitations.

The oxidation of 2-methylquinoline (quinaldine) stands out as a direct and frequently used method due to the commercial availability of the starting material.[3] Other notable methods include named reactions like the Doebner-von Miller and Friedländer syntheses, which build the quinoline ring system from simpler acyclic precursors.[4][5]

Table 1: Comparative Analysis of Key Synthetic Routes

| Synthetic Route | Key Reactants | Reagent/Catalyst | Typical Conditions | Yield | Advantages | Disadvantages |

| Oxidation of 2-Methylquinoline | 2-Methylquinoline | Selenium Dioxide (SeO₂) | Reflux, 5 hours, 110-120 °C | ~65% | Direct conversion, readily available starting material.[3] | Use of toxic selenium compounds, moderate yield.[3] |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid (e.g., HCl) | High temperatures, long reaction times | Generally low for 2-substituted products | One-pot synthesis using simple starting materials.[3][4] | Often results in mixtures of isomers, harsh conditions.[3] |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or Base | High temperatures | Variable | Convergent, builds complexity quickly.[5] | Limited availability of substituted 2-aminoaryl aldehydes/ketones.[3] |

Experimental Protocol: Synthesis via Oxidation of 2-Methylquinoline

This protocol details the synthesis of quinoline-2-carboxylic acid from 2-methylquinoline using selenium dioxide, a reliable and well-documented method.[3] The causality behind this choice rests on its straightforward nature, converting a readily available precursor directly to the desired product.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methylquinoline (1 part by weight) and selenium dioxide (1.5 parts by weight).

-

Solvent Addition: Add a pyridine-water (10:1 v/v) solvent system to the flask, ensuring the reactants are fully submerged.

-

Reflux: Heat the mixture to reflux at 110-120 °C and maintain for approximately 5 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Work-up: After cooling the reaction mixture to room temperature, the precipitated black selenium metal is removed by filtration.

-

Acidification: The resulting filtrate is carefully acidified with a strong acid, such as concentrated HCl, until the pH is acidic. This will cause the quinoline-2-carboxylic acid to precipitate out of the solution.

-

Isolation and Purification: The crude product is collected by vacuum filtration, washed with cold water to remove residual acid and salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure product.

Visualization of Synthetic Workflow

Caption: General workflow from synthesis of the core acid to its derivatization and screening.

Pharmacological Activities and Mechanisms of Action

Quinoline-2-carboxylic acid derivatives have demonstrated a remarkable spectrum of biological activities, positioning them as promising leads for drug development.

Anticancer Activity

A significant body of research highlights the potential of these compounds as anticancer agents, with cytotoxic effects observed against a range of cancer cell lines including prostate (PC3), cervical (HELA), and breast (MCF7).[1][2]

-

Mechanism 1: Induction of Apoptosis: Many derivatives exert their cytotoxic effects by triggering programmed cell death. For instance, an aryl ester of quinoline-2-carboxylic acid was shown to induce apoptosis in PC3 prostate cancer cells by causing cell cycle arrest in the S phase.[6][7] Mechanistic studies revealed this was accompanied by an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and enhanced activity of caspases-7 and -9.[7]

-

Mechanism 2: Inhibition of Dihydroorotate Dehydrogenase (DHODH): Certain quinoline carboxylic acids act as inhibitors of DHODH, a critical enzyme in the de novo pyrimidine biosynthetic pathway that is essential for cell proliferation.[8][9] By blocking this enzyme, these compounds starve cancer cells of the necessary building blocks for DNA and RNA synthesis.

Visualization of Apoptotic Pathway

Caption: Apoptosis induction by a quinoline-2-carboxylic acid derivative via the mitochondrial pathway.

Antimicrobial and Anti-inflammatory Activity

The quinoline scaffold is integral to many antimicrobial drugs, and derivatives of the 2-carboxylic acid are no exception. Novel Mannich bases, Schiff bases, and other heterocyclic derivatives have shown significant antibacterial and antifungal properties.[10] For example, certain quinoline-2-carboxamides displayed higher activity against M. tuberculosis than the standard drugs isoniazid and pyrazinamide.[11]

Furthermore, anti-inflammatory and analgesic activities have been reported.[6] The proposed mechanism for these effects involves the inhibition of key pro-inflammatory signaling pathways, such as NF-κB and JAK/STAT, leading to a reduced production of inflammatory cytokines.[12]

Structure-Activity Relationships (SAR)

Understanding how structural modifications influence biological activity is the cornerstone of rational drug design. For quinoline-2-carboxylic acids, several key SAR principles have been established.

-

The Carboxylic Acid Moiety: The carboxylic acid group at the C2 position is often crucial for activity. For instance, in a series of antiallergy agents, this group afforded optimal potency.[13] It is also speculated that the acid, in conjunction with the quinoline nitrogen, acts as a chelating moiety for divalent metal ions, which may be integral to its mechanism of action.[2]

-

Substituents on the Quinoline Ring: The nature and position of substituents on the heterocyclic and benzo portions of the quinoline ring system significantly modulate pharmacological effects. For DHODH inhibitors, bulky, hydrophobic substituents at the C2 position were found to be necessary for high potency.[8][14] In contrast, for antiallergy compounds, converting the C2-carboxylic acid to an ester was found to improve oral absorption.[13]

Visualization of Key SAR Insights

Caption: Key structure-activity relationship points on the quinoline-2-carboxylic acid scaffold.

Table 2: Quantitative Anticancer Activity of Selected Derivatives

| Compound Type | Cancer Cell Line | IC₅₀ Value | Reference |

| Quinoline-2-carboxylic acid | HELA (Cervical) | Significant Cytotoxicity | [2] |

| Quinoline-2-carboxylic acid | MCF7 (Breast) | Remarkable Growth Inhibition | [2] |

| Aryl ester of Quinoline-2-carboxylic acid | PC3 (Prostate) | 26 µg/mL | [7] |

| Brequinar Analog (2-substituted) | DHODH Enzyme Assay | 0.250 ± 0.11 µM | [14] |

Conclusion and Future Outlook

Quinoline-2-carboxylic acid and its derivatives constitute a class of compounds with immense therapeutic potential. Their versatile synthesis allows for extensive structural diversification, while their proven efficacy across anticancer, antimicrobial, and anti-inflammatory domains provides a solid foundation for future research. The established structure-activity relationships offer a clear roadmap for medicinal chemists to rationally design next-generation inhibitors with enhanced potency and selectivity. As our understanding of the underlying mechanisms of action deepens, we can expect the translation of these promising scaffolds from the research laboratory into clinically effective therapeutics to continue to accelerate.

References

-

Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate. Retrieved from [Link]

-

Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. Retrieved from [Link]

-

Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. (1990). PubMed. Retrieved from [Link]

-

Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. (1980). PubMed. Retrieved from [Link]

-

Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing. Retrieved from [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Universal Journal of Chemistry. Retrieved from [Link]

-

Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). RSC Publishing. Retrieved from [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. (2016). National Center for Biotechnology Information. Retrieved from [Link]

-

Quinoline-2-carboxlic acid derivatives bearing oxadiazole moiety: Synthesis, Skin Antitumor, Antibacterial, antifungal activities, and POM studies for the Identification of the Pharmacophore Sites. (2025). Digital Repository of the University of Baghdad. Retrieved from [Link]

-

Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. (2022). PubMed. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ajchem-a.com [ajchem-a.com]

- 11. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Spectroscopic Guide to 8-Chloroquinoline-2-carboxylic Acid: Structure, Interpretation, and Experimental Protocols

This technical guide provides an in-depth spectroscopic analysis of 8-Chloroquinoline-2-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical utility.

Introduction: The Chemical Significance of this compound